
N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide, also known as L-732,138, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase activity has been found to lead to a decrease in tumor growth, making this compound a potential anticancer agent.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of a variety of bacterial and fungal strains, making it a potential antibacterial and antifungal agent. This compound has also been found to inhibit the replication of several viruses, including herpes simplex virus, making it a potential antiviral agent. In addition, this compound has been found to exhibit anticancer activity, and it has been studied as a potential chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide in lab experiments include its potential as a broad-spectrum antimicrobial agent and its potential as a chemotherapeutic agent. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide. One potential direction is the development of analogs of this compound with improved solubility and lower toxicity. Another potential direction is the study of the mechanism of action of this compound in greater detail, which could lead to the development of more effective therapeutic agents. Finally, the potential use of this compound as a chemotherapeutic agent in combination with other drugs should be explored.
Méthodes De Synthèse
The synthesis of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide involves the reaction of isochroman-3-carboxylic acid with dimethylamine followed by the reaction of the resulting product with imidazole-4-sulfonyl chloride. The final product is obtained after purification by column chromatography. This method has been reported to yield this compound in high purity and yield.
Applications De Recherche Scientifique
N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral activities. This compound has also been found to exhibit anticancer activity, and it has been studied as a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1-dimethylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-17-9-15(16-11-17)22(19,20)18(2)8-14-7-12-5-3-4-6-13(12)10-21-14/h3-6,9,11,14H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWGTEXADGDZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B2700214.png)
![4-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiadiazole-5-carboxamide](/img/structure/B2700215.png)
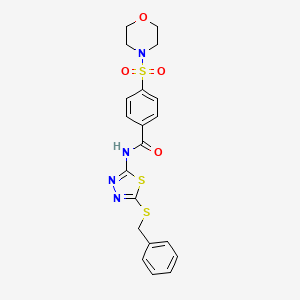
![4-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2700218.png)
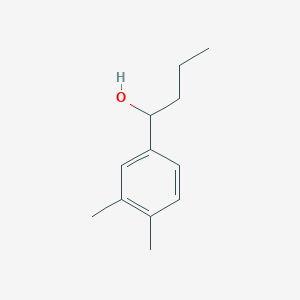
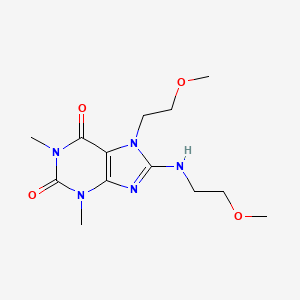
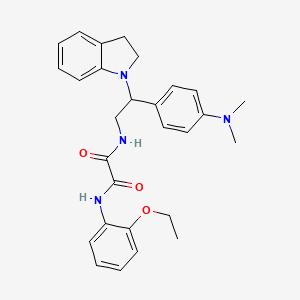
![6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2700222.png)
![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700223.png)

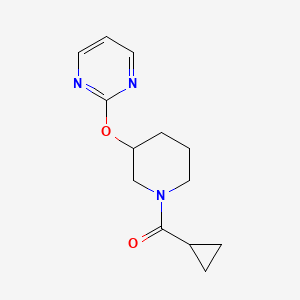
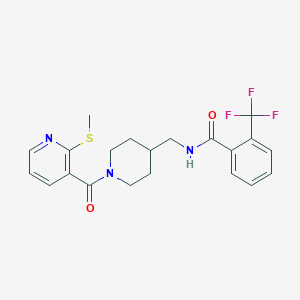
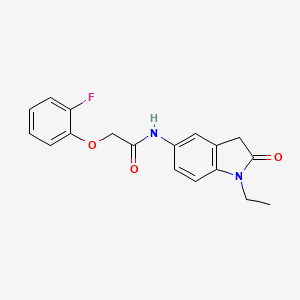
![5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2700232.png)